4-(p-tert-Butylphenyl)butan-2-ol
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Overview
Description
4-(p-tert-Butylphenyl)butan-2-ol is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-tert-Butylphenyl)butan-2-ol typically involves the alkylation of phenol with isobutene under acid-catalyzed conditions. This reaction yields 4-tert-butylphenol, which can then be further reacted to form the desired compound . The process involves the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(p-tert-Butylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
4-(p-tert-Butylphenyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(p-tert-Butylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
4-(p-tert-Butylphenyl)butan-2-ol can be compared with other similar compounds such as:
4-tert-Butylphenol: A monofunctional compound used in polymer science as a chain stopper.
4-tert-Butylbenzyl alcohol: Another secondary alcohol with similar structural features but different reactivity and applications.
Biological Activity
4-(p-tert-Butylphenyl)butan-2-ol, also known as 4PP-2, is a compound that has garnered attention due to its biological activities, particularly in antibacterial applications. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H22O. The compound features a tert-butyl group attached to a phenyl ring, which significantly influences its biological properties.
Antibacterial Activity
Recent studies have demonstrated that 4PP-2 exhibits notable antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for 4PP-2 is reported to be 2.0 µM , indicating its potency in inhibiting bacterial growth. This compound is part of a series of analogs designed to improve upon initial hits with varying substituents to enhance efficacy while minimizing undesirable physicochemical properties such as high cLogP values .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications at the 4-position of the piperidinyl moiety can significantly impact antibacterial activity. For example:
Compound | Substituent | MIC (µM) |
---|---|---|
4PP-1 | Hydrogen | 6.3 |
4PP-2 | p-tert-butylphenyl | 2.0 |
4PP-3 | p-tert-butylphenyl + cyclohexylmethylene | 6.8 |
4PP-4 | Phenyl | 21 |
These findings suggest that the presence of the tert-butyl group enhances the compound's antibacterial properties while certain substitutions can diminish activity .
The mechanism through which this compound exerts its antibacterial effects appears to involve targeting the MmpL3 protein, a critical component for bacterial survival and virulence. This protein is essential for the transport of lipids across the bacterial membrane, making it a valuable target for developing new antibacterial agents .
Case Studies and Applications
- Inhibitory Effects on Mycobacterium tuberculosis : In a study focused on tuberculosis, various analogs of 4PP were synthesized and tested. The results indicated that compounds retaining the p-tert-butylphenyl group exhibited enhanced activity against M. tuberculosis, highlighting the importance of this structural feature in drug design .
- Comparative Studies with Other Antioxidants : Tert-butyl phenolic antioxidants have shown potential in mitigating oxidative stress in various biological contexts. For instance, derivatives similar to this compound have been studied for their neuroprotective effects and ability to inhibit oxidative damage in cellular models . Such studies underscore the compound's versatility beyond antibacterial applications.
Properties
CAS No. |
51290-65-4 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11,15H,5-6H2,1-4H3 |
InChI Key |
OATMQLUGSMOYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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